
2-Methyl-5-phenylfuran-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-phenylfuran-3-carbonyl chloride is a chemical compound with the molecular formula C12H9ClO2 . It has a molecular weight of 220.65 . The compound is a beige solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Methyl-5-phenylfuran-3-carbonyl chloride is 1S/C12H9ClO2/c1-8-10 (12 (13)14)7-11 (15-8)9-5-3-2-4-6-9/h2-7H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Methyl-5-phenylfuran-3-carbonyl chloride is a beige solid at room temperature . It has a molecular weight of 220.65 . The compound should be stored at room temperature .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Carbonylation Reactions
A mild method for the preparation of phenyl esters from aryl chlorides via palladium-catalyzed carbonylation at atmospheric pressure was developed. This process uses 2-Methyl-5-phenylfuran-3-carbonyl chloride and related compounds as intermediates for synthesizing a variety of carbonyl derivatives, including alkyl, allyl, and thioesters under mild conditions (Watson, Fan, & Buchwald, 2008).
Cycloaddition Reactions
The [3 + 2] cycloaddition reaction between carbonyl ylides generated from epoxides and alkynes to give substituted 2,5-dihydrofurans involved compounds similar to 2-Methyl-5-phenylfuran-3-carbonyl chloride. This study highlights the influence of indium(III) chloride on the reaction outcomes, offering insights into the reactivity and regioselectivity of these cycloaddition processes (Bentabed-Ababsa et al., 2012).
Medicinal Chemistry Applications
Antimicrobial Activity
Novel phenylfuro[3,2-d]pyrimidine glycosides derivatives were synthesized, including reactions with compounds similar to 2-Methyl-5-phenylfuran-3-carbonyl chloride. These compounds were tested for their expected antimicrobial activity, showcasing the potential of furan derivatives in developing new antimicrobial agents (Ghoneim, El-Farargy, & Ahmed Elkanzi, 2019).
Anticancer Agents
A study on the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety demonstrated potent anticancer activities. These derivatives, related to the chemical framework of 2-Methyl-5-phenylfuran-3-carbonyl chloride, highlight the importance of heterocyclic compounds in designing new anticancer agents (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Material Science and Polymer Chemistry
Biomass-Derived Intermediates
The production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) showcases the utility of furan derivatives in green chemistry. These acid chloride derivatives are key intermediates for the production of biofuels and polymers, emphasizing the role of sustainable chemicals in material science (Dutta, Wu, & Mascal, 2015).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H302, H314, and H335 . This means it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and wearing protective gloves and eye protection .
Propriétés
IUPAC Name |
2-methyl-5-phenylfuran-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c1-8-10(12(13)14)7-11(15-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJABSZITRMATFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380070 |
Source


|
| Record name | 2-methyl-5-phenylfuran-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-phenylfuran-3-carbonyl chloride | |
CAS RN |
175276-57-0 |
Source


|
| Record name | 2-methyl-5-phenylfuran-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

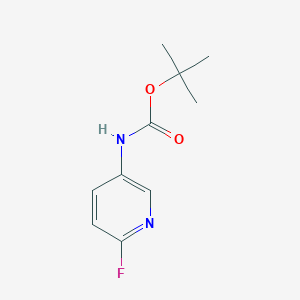


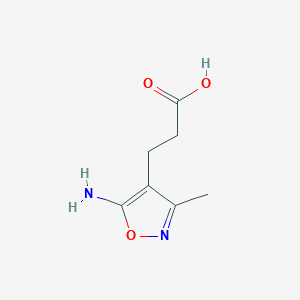


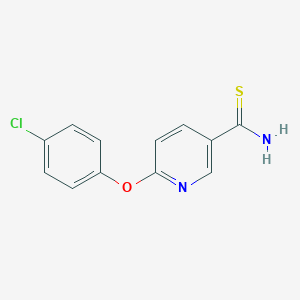
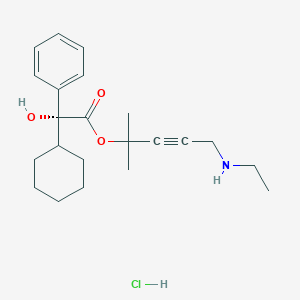
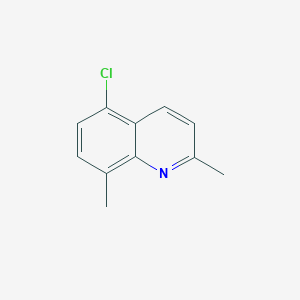
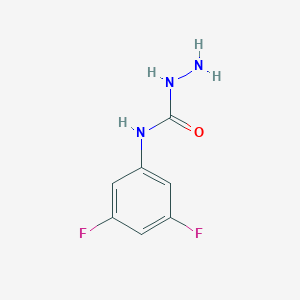

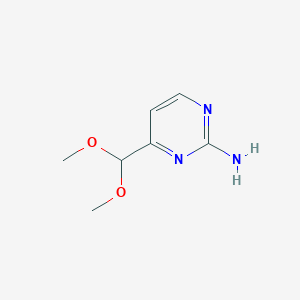
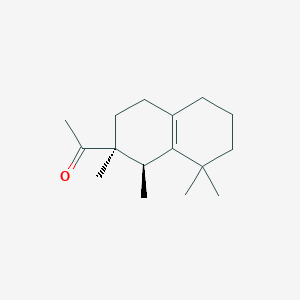
![Propionic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B70864.png)